Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 2241052-68-4
VCID: VC11658608
InChI: InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-5-8(6-9)11-7-10(3-4-17-11)13(14,15)16/h3-4,7-9H,2,5-6H2,1H3
SMILES: CCOC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.25 g/mol

Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate

CAS No.: 2241052-68-4

Cat. No.: VC11658608

Molecular Formula: C13H14F3NO2

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate - 2241052-68-4

Specification

CAS No. 2241052-68-4
Molecular Formula C13H14F3NO2
Molecular Weight 273.25 g/mol
IUPAC Name ethyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate
Standard InChI InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-5-8(6-9)11-7-10(3-4-17-11)13(14,15)16/h3-4,7-9H,2,5-6H2,1H3
Standard InChI Key NHPFHZZOQVEBDM-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F
Canonical SMILES CCOC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F

Introduction

Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate is a synthetic organic compound that combines a cyclobutane ring with a pyridine ring, featuring a trifluoromethyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

General Synthesis Approach

  • Formation of Cyclobutane Ring: This can be achieved through various methods, such as cycloaddition reactions.

  • Introduction of Pyridine Ring: Often involves coupling reactions or direct substitution.

  • Trifluoromethylation: Can be achieved using trifluoromethylating agents.

  • Esterification: Typically involves reaction with ethanol in the presence of an acid catalyst.

Potential Biological Activities

  • Pharmaceutical Applications: Compounds with similar structures have been explored for their potential as enzyme inhibitors or receptor modulators.

  • Agrochemical Applications: Could potentially serve as insecticides or fungicides due to its structural complexity.

Future Research Directions

  • Synthesis Optimization: Developing efficient and cost-effective synthesis protocols.

  • Biological Activity Screening: Evaluating the compound for potential biological activities, such as enzyme inhibition or receptor modulation.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or chemical stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator